Fmoc-N-methyl-D-valine is a synthetic derivative of the amino acid valine, characterized by the presence of a N-methyl group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its applications in peptide synthesis, particularly in enhancing the stability and bioavailability of peptides. The Fmoc group serves as a protective moiety that allows for selective deprotection during synthesis, facilitating the assembly of complex peptide sequences.
Fmoc-N-methyl-D-valine can be synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis techniques. It is commercially available from chemical suppliers and can also be produced in laboratories using established synthetic protocols.
Fmoc-N-methyl-D-valine falls under the category of protected amino acids, specifically classified as an N-methylated amino acid. It is utilized extensively in organic chemistry and biochemistry for peptide synthesis due to its unique structural properties.
The synthesis of Fmoc-N-methyl-D-valine typically employs solid-phase synthesis techniques. A prominent method involves using 2-chlorotrityl chloride resin as a temporary protective group during the synthesis process. This approach allows for efficient N-methylation and subsequent incorporation into peptide chains.
The molecular formula for Fmoc-N-methyl-D-valine is CHNO, with a molecular weight of 353.4 g/mol. The structure includes:
Fmoc-N-methyl-D-valine participates in various chemical reactions typical for amino acids, including:
The reaction conditions must be carefully controlled to ensure high yield and purity. Monitoring techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to assess reaction progress and product identity .
The mechanism of action for Fmoc-N-methyl-D-valine in peptide synthesis involves:
The efficiency of this process is enhanced by the use of solid-phase techniques, which allow for easy purification and manipulation of intermediates.
Fmoc-N-methyl-D-valine is widely used in scientific research and applications including:
Fmoc-N-methyl-D-valine (CAS 103478-58-6) is a critical building block in SPPS due to its ability to enhance peptide stability and bioavailability. Its incorporation follows standard Fmoc-SPPS protocols but requires specialized handling to address the steric hindrance introduced by the N-methyl group. The compound is dissolved in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at concentrations of 0.1–0.3 M. Activation is achieved using phosphonium (e.g., PyBOP) or uranium (e.g., HATU) salts with 1–5 equivalents of N,N-diisopropylethylamine (DIEA) as a base. Coupling times are extended to 60–120 minutes—significantly longer than non-methylated residues—to ensure complete amide bond formation. Post-coupling, the Fmoc group is removed with 20% piperidine/DMF to expose the N-methyl amine for subsequent amino acid attachment [1] [2].
This amino acid derivative enables the synthesis of complex peptides with improved resistance to proteolytic degradation. Its chiral integrity ([α]²⁰D = +66–70° in DMF) is maintained during synthesis, making it indispensable for therapeutic peptides targeting neurological pathways and drug delivery systems [1].
Table 1: SPPS Coupling Reagents for Fmoc-N-methyl-D-valine
Reagent | Base | Coupling Time (min) | Purity (%) |
---|---|---|---|
HATU | DIEA | 60 | ≥95 |
PyBOP | NMM | 90 | ≥93 |
DIC | Oxyma Pure® | 120 | ≥97 |
The synthesis of Fmoc-N-methyl-D-valine relies on selective N-methylation strategies. The Biron–Kessler method—adapted from Fukuyama’s solution-phase approach—uses the 2-nitrobenzenesulfonyl (o-NBS) group to protect the α-amino group. This renders the nitrogen highly acidic, facilitating alkylation. Key steps include:
Alternative methods include reductive amination (formaldehyde/NaBH₃CN) or direct alkylation of Fmoc-valine. However, these suffer from over-alkylation or racemization. The Biron–Kessler method achieves >95% yield and >98% purity for Fmoc-N-methyl-D-valine, as confirmed by HPLC and optical rotation analysis [3] [6].
The 2-CTC resin is optimal for synthesizing Fmoc-N-methyl amino acids due to its reversible carboxylate binding and mild cleavage conditions. Resin loading occurs at 0.8–1.6 mmol/g capacity under inert conditions. Fmoc-D-valine is attached via esterification using DIEA in anhydrous dichloromethane (DCM), followed by capping with methanol to block unreacted sites. After N-methylation, the product is cleaved using 1% trifluoroacetic acid (TFA)/DCM, preserving stereochemistry and side-chain protections [3].
Advantages over Wang or Rink resins include:
Table 2: Resin Performance for Fmoc-N-methyl-D-valine Synthesis
Resin Type | Loading (mmol/g) | Cleavage Efficiency (%) | Racemization Risk |
---|---|---|---|
2-CTC | 1.59 | 98 | Low |
Wang | 0.7 | 85 | Moderate |
Rink Amide | 0.6 | 75 | High |
The choice of methylating agent significantly impacts the yield, purity, and environmental footprint of Fmoc-N-methyl-D-valine production:
Drawbacks: Classified as a potent carcinogen; requires stringent handling.
Methyl Iodide (MeI):
Both reagents induce minimal racemization (<1%) under Biron–Kessler conditions. However, DMS is preferred for industrial-scale synthesis due to its reactivity, while MeI suits small-scale applications where waste management is feasible.
Racemization during N-methyl amino acid synthesis primarily occurs during carboxyl activation or prolonged base exposure. For Fmoc-N-methyl-D-valine, key mitigation strategies include:
Validation via chiral HPLC confirms that Fmoc-N-methyl-D-valine synthesized via optimized protocols retains ≥99% enantiomeric excess (ee), critical for therapeutic peptide applications [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: